Enhanced Diels–Alder Reactivity
A semiempirical AM1 study directly compared the activation barriers for Diels–Alder reactions with ethylene as a model dienophile. Thiophene 1-oxide exhibits a significantly lower activation barrier compared to both the parent thiophene and the dioxide, indicating enhanced diene reactivity [1].
| Evidence Dimension | Activation energy for Diels–Alder reaction with ethylene |
|---|---|
| Target Compound Data | ΔE‡ = 27.2 kcal/mol (thiophene 1-oxide) |
| Comparator Or Baseline | Thiophene: ΔE‡ = 41.3 kcal/mol; Thiophene 1,1-dioxide: ΔE‡ = 33.1 kcal/mol |
| Quantified Difference | Thiophene oxide barrier is 14.1 kcal/mol lower than thiophene, and 5.9 kcal/mol lower than thiophene dioxide |
| Conditions | Semiempirical AM1 calculations; gas-phase geometry optimization; reaction with ethylene |
Why This Matters
This quantitative reduction in activation energy directly translates to faster reaction rates and higher yields under milder conditions, making thiophene oxide the preferred diene for Diels–Alder applications.
- [1] Jursic, B. S. Comparison of the reactivity of thiophene, thiophene 1-oxide, and thiophene 1,1-dioxide as diene for diels-alder reactions. An ami semiempirical study. Journal of Heterocyclic Chemistry, 1995, 32, 1445-1455. DOI: 10.1002/jhet.5570320506. View Source
